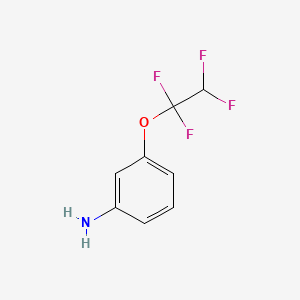

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Übersicht

Beschreibung

3-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic fluorinated building block with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . This compound is characterized by the presence of a tetrafluoroethoxy group attached to an aniline ring, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-fluoroaniline with a 1,1,2,2-tetrafluoroethylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

3-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Materials Science

3-(1,1,2,2-Tetrafluoroethoxy)aniline is utilized as a building block in the synthesis of advanced materials. Its fluorinated structure enhances the thermal and chemical stability of polymers:

- Polymer Synthesis : It can be incorporated into polymer matrices to produce coatings and membranes with improved water and oil repellency due to the fluorine atoms' presence.

- Film Formation : The ether linkage in the compound may influence the flexibility and film-forming properties of materials.

Pharmaceuticals

The aromatic amine group in this compound provides a reactive site for further functionalization, which is critical in drug development:

Agrochemicals

One of the significant applications of this compound is in the development of agrochemicals:

- Insecticides : It has been identified as a key intermediate in the synthesis of hexaflumuron, an insecticide that disrupts chitin synthesis in pests. This action is crucial for controlling pest populations effectively.

- Chemical Intermediates : The compound serves as a valuable intermediate for synthesizing other agrochemical formulations .

Organic Synthesis

The versatility of this compound extends to organic synthesis:

- Reactivity : It participates in multi-component reactions and can react with various electrophiles due to its unique electronic properties influenced by the tetrafluoroethoxy group.

- Building Block : This compound can be used as a precursor for synthesizing more complex fluorinated compounds that are valuable in research and industrial applications .

Case Study 1: Polymer Development

In a study focused on developing fluorinated polymers for protective coatings, researchers demonstrated that incorporating this compound significantly improved water repellency and thermal stability compared to non-fluorinated analogs.

Case Study 2: Insecticide Efficacy

Research evaluating the efficacy of hexaflumuron synthesized from this compound showed a marked decrease in pest populations due to its targeted action on chitin synthesis pathways.

Wirkmechanismus

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-(1,1,2,2-Tetrafluoroethoxy)aniline can be compared with other fluorinated aniline derivatives such as:

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is used as an intermediate in the synthesis of pesticides like Hexaflumuron.

3-(Trifluoromethoxy)aniline: Another fluorinated aniline derivative with different properties and applications in organic synthesis and pharmaceuticals.

The uniqueness of this compound lies in its specific tetrafluoroethoxy group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biologische Aktivität

3-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic compound notable for its unique chemical structure characterized by a tetrafluoroethoxy group attached to an aniline backbone. This compound has garnered attention for its potential biological activities and applications in drug development and materials science. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇F₄NO

- Molecular Weight : 209.14 g/mol

- Structure : The presence of the tetrafluoroethoxy group enhances the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates such as imines and enamines. These intermediates can participate in various biochemical reactions that lead to the synthesis of complex molecules with potential therapeutic effects. For instance, the compound has been shown to inhibit protein kinase activity and exhibit antiproliferative properties against cancer cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against human cancer cell lines. A notable study demonstrated its effectiveness against T24 bladder carcinoma cells:

- IC50 Values : The compound showed IC50 values ranging from approximately 0.1 to 9 µmol/L, indicating its potency in inhibiting cell growth when tested under defined conditions .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of various enzymes involved in cancer progression:

- Protein Kinase C Modulation : It has been noted for its ability to inhibit the activity of protein kinases involved in signaling pathways that regulate cell proliferation and survival .

- Tyrosine Kinase Inhibition : The tetrafluoroethoxy moiety may enhance the compound's interaction with tyrosine kinases associated with epidermal growth factor receptors (EGFR), making it a candidate for treating certain malignancies .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo studies using Balb/c nude mice transplanted with human T24 bladder carcinoma demonstrated that administration of this compound resulted in a marked reduction in tumor volume compared to untreated controls. The treatment was administered over a period of 15 days via oral or intraperitoneal routes .

Future Directions and Applications

The unique properties of this compound suggest several potential applications:

- Drug Development : Its ability to modulate enzyme activity positions it as a promising candidate for developing novel anticancer therapies.

- Material Science : The compound's chemical structure may also facilitate the synthesis of advanced materials with specific properties beneficial for coatings and membranes due to its fluorinated nature.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 3-(1,1,2,2-Tetrafluoroethoxy)aniline?

The compound has the molecular formula C₈H₇F₄NO (molecular weight: 209.14 g/mol) and a CAS number of 713-62-2 . Its structure includes an aniline core substituted with a tetrafluoroethoxy group (–OCH₂CF₃), which confers high electronegativity and influences solubility. Key properties include:

- Boiling/Melting Points : Data gaps exist, but analogs like 3-Chloro-2-(2,2-difluoroethoxy)aniline (CAS 326-64-7) show mp ~45–46°C, suggesting similar thermal stability .

- Solubility : Fluorinated groups typically enhance lipid solubility, making it more amenable to organic solvents (e.g., DMF, DCM) .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis involves nucleophilic aromatic substitution or etherification :

- Step 1 : React 3-nitroaniline with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base (e.g., K₂CO₃) to form the nitro intermediate.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl . Typical yields range from 60–75%, with purity confirmed via HPLC and NMR .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Catalyst Screening : Test alternatives to Pd-C, such as Raney Ni, to reduce dehalogenation side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, but may increase byproducts. Compare with THF or acetonitrile .

- Temperature Control : Lower temperatures (~50°C) during etherification minimize decomposition of the tetrafluoroethoxy group .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~-140 to -150 ppm for CF₂ groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 210.1 (theoretical: 210.06) .

- HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) to detect impurities at 254 nm .

Q. How does the tetrafluoroethoxy group influence reactivity in nucleophilic substitutions?

The –OCH₂CF₃ group is electron-withdrawing , activating the aromatic ring for electrophilic attacks but deactivating it toward nucleophilic substitution. This duality requires careful selection of reaction conditions:

- Electrophilic Substitution : Bromination occurs preferentially at the para position relative to the amine .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Comparative Bioassays : Test analogs (e.g., 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline) under standardized conditions to isolate substituent effects .

- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from differential metabolism .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine vapors (TLV: 2 ppm) .

- Spill Management : Neutralize with dilute HCl and adsorb with vermiculite .

Q. How can computational modeling predict biological interactions?

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic pathways .

- QSAR Models : Correlate substituent electronegativity with antifungal activity using descriptors like logP and polar surface area .

Eigenschaften

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDPEBMCVXNSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061196 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-75-4 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.